molecular formula C17H21N7O3S B6468693 6-{5-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-methyl-9H-purine CAS No. 2640952-83-4

6-{5-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-methyl-9H-purine

Cat. No.: B6468693
CAS No.: 2640952-83-4
M. Wt: 403.5 g/mol
InChI Key: LODNPNRHPHPXHE-UHFFFAOYSA-N
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Description

The compound 6-{5-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-methyl-9H-purine features a purine core (9-methyl-9H-purine) linked to a bicyclic octahydropyrrolo[3,4-c]pyrrole scaffold via a sulfonyl group substituted with a 3,5-dimethyloxazole moiety. The sulfonyl group enhances electrophilicity and may influence binding specificity, while the oxazole substituent contributes to solubility and metabolic stability .

Properties

IUPAC Name

3,5-dimethyl-4-[[2-(9-methylpurin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]sulfonyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N7O3S/c1-10-15(11(2)27-21-10)28(25,26)24-6-12-4-23(5-13(12)7-24)17-14-16(18-8-19-17)22(3)9-20-14/h8-9,12-13H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LODNPNRHPHPXHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CC3CN(CC3C2)C4=NC=NC5=C4N=CN5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Differences

Compound ID & CAS No. Core Structure Sulfonyl Substituent Purine Substitution Key Features
Target Compound (Not listed in ) Octahydropyrrolo[3,4-c]pyrrole 3,5-Dimethyl-1,2-oxazol-4-yl 9-Methyl Oxazole enhances solubility; methyl groups may reduce metabolic oxidation.
Compound 4 (CAS 2741914-16-7) Octahydropyrrolo[3,4-c]pyrrole Benzonitrile 9-Ethyl Benzonitrile increases polarity but may reduce membrane permeability.
Compound 5 (CAS 2640862-67-3) Octahydropyrrolo[3,4-c]pyrrole 3,5-Difluorophenyl methanesulfonyl 9-Methyl Fluorophenyl enhances lipophilicity; potential for improved CNS penetration.

Hypothesized Pharmacological Impacts

Solubility and Bioavailability :

  • The target compound’s 3,5-dimethyloxazole substituent introduces heteroatoms (O, N) that improve aqueous solubility compared to the 3,5-difluorophenyl group in Compound 5, which is more lipophilic .
  • Compound 4’s benzonitrile group may confer higher polarity but could limit blood-brain barrier penetration.

Target Binding Affinity :

  • The oxazole’s electron-withdrawing properties could enhance hydrogen bonding with kinase ATP pockets, whereas Compound 5’s fluorophenyl group might rely on hydrophobic interactions.

Limitations of Current Data

Structural inferences are based on established medicinal chemistry principles and substituent effects .

Methodological Considerations

  • Structural Analysis : Programs like SHELXL () are critical for resolving crystallographic data, which could clarify binding conformations of the purine core and sulfonyl-linked substituents.
  • Synthetic Feasibility : The oxazole moiety in the target compound may require multi-step synthesis compared to simpler aryl groups in analogs, impacting scalability.

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